molecular formula C20H24N2O4S2 B2385642 2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 922850-92-8

2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2385642
CAS RN: 922850-92-8
M. Wt: 420.54
InChI Key: MCNDBDOJWMYCIT-UHFFFAOYSA-N
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Description

“2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of thiophene . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For instance, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 hours .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom . The structure of “this compound” would be a derivative of this basic structure.


Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have utilized derivatives of 2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide for the synthesis of a wide array of heterocyclic compounds due to their potential pharmaceutical applications. These compounds serve as key intermediates in synthesizing thienopyridines, thienopyrimidines (R. Mohareb et al., 2003; R. Mohareb et al., 2004), which have significant applications in medicinal chemistry.

Antimicrobial and Anticancer Activities

Several studies have reported the antimicrobial and anticancer activities of compounds synthesized from this compound. For instance, novel thiophene derivatives synthesized from this compound have shown significant antiarrhythmic, serotonin antagonist, and antianxiety activities (A. Amr et al., 2010). Moreover, compounds with thiazolidine and β-lactam moieties grafted onto tetrahydrobenzothiophenes exhibited notable antimicrobial activities (M. Babu et al., 2013).

Physical and Chemical Properties

The synthesis and characterization of compounds like N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have provided insights into their crystal structures, showcasing intra and intermolecular hydrogen bonds. Such studies are crucial for understanding the physicochemical properties of these compounds, which can be leveraged in designing drugs with optimal pharmacokinetic profiles (Vasu et al., 2004).

Pharmaceutical Interest

Compounds derived from this compound have been studied for their pharmaceutical applications. For example, their use in the synthesis of biologically active, fused heterocyclic derivatives with antimicrobial activity was explored (W. Wardakhan et al., 2005). Additionally, adenosine A1 receptor allosteric enhancers based on 2-aminothiophene-3-carboxylates and carboxamides have been prepared, highlighting the therapeutic potential of these compounds in treating various disorders (G. Nikolakopoulos et al., 2006).

Mechanism of Action

While the specific mechanism of action for “2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is not mentioned in the search results, it’s known that thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Future Directions

Thiophene derivatives have shown a wide variety of applications including in the fields of agrochemicals and pharmaceuticals . They have contributed to the growth of chemistry materials which have shown promising developments towards new technologies in electronics . Therefore, the future directions for “2-(4-Tosylbutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

2-[4-(4-methylphenyl)sulfonylbutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-13-8-10-14(11-9-13)28(25,26)12-4-7-17(23)22-20-18(19(21)24)15-5-2-3-6-16(15)27-20/h8-11H,2-7,12H2,1H3,(H2,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNDBDOJWMYCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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